REACTION_CXSMILES
|
Cl.[NH:2]([C:4]1[S:5][C:6]2[CH2:12][CH2:11][CH2:10][CH2:9][C:7]=2[N:8]=1)[NH2:3].CC[O-].[Na+].[Na].[C:18](#[N:22])/[CH:19]=[CH:20]/[CH3:21]>O.C(O)C>[NH2:22][C:18]1[CH2:19][CH:20]([CH3:21])[N:2]([C:4]2[S:5][C:6]3[CH2:12][CH2:11][CH2:10][CH2:9][C:7]=3[N:8]=2)[N:3]=1 |f:0.1,2.3,^1:16|
|
Name
|
2-hydrazino-4,5,6,7-tetrahyro-benzothiazole hydrochloride
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
Cl.N(N)C=1SC2=C(N1)CCCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
The insoluble material is filtered off
|
Type
|
WASH
|
Details
|
washed thoroughly with water, acetone and ether in succession
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN(C(C1)C)C=1SC2=C(N1)CCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |